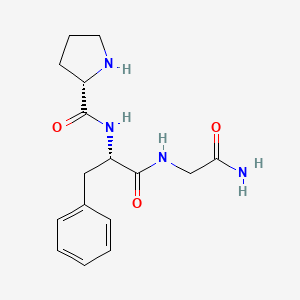
(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of amides. This compound is characterized by its intricate structure, which includes a pyrrolidine ring, a phenyl group, and multiple functional groups such as amides and amines. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the incorporation of the amide and amine functional groups. Common synthetic routes may involve:
Step 1: Formation of the pyrrolidine ring through cyclization reactions.
Step 2: Introduction of the phenyl group via Friedel-Crafts acylation.
Step 3: Incorporation of the amide and amine groups through amidation and amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-N-((S)-1-((2-Amino-2-oxoethyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide analogs: Compounds with similar structures but different functional groups.
Other amides: Compounds that share the amide functional group but have different overall structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for scientific research.
特性
分子式 |
C16H22N4O3 |
|---|---|
分子量 |
318.37 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N4O3/c17-14(21)10-19-15(22)13(9-11-5-2-1-3-6-11)20-16(23)12-7-4-8-18-12/h1-3,5-6,12-13,18H,4,7-10H2,(H2,17,21)(H,19,22)(H,20,23)/t12-,13-/m0/s1 |
InChIキー |
QQGCHENFDLCECR-STQMWFEESA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12917182.png)

![N-[4-(Pyrrolidine-1-sulfonyl)phenyl]glycine](/img/structure/B12917189.png)
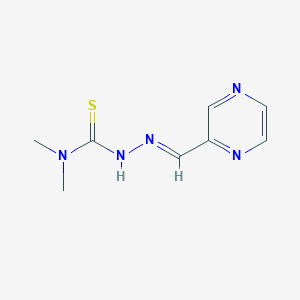
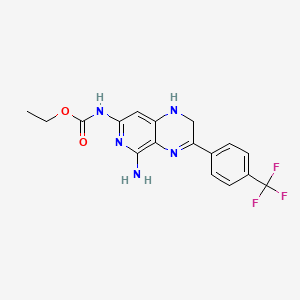
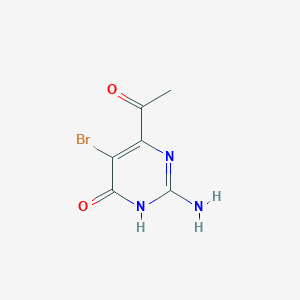
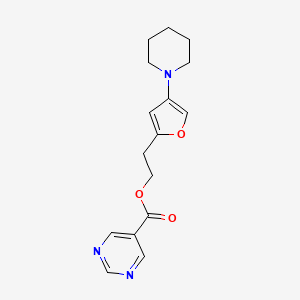

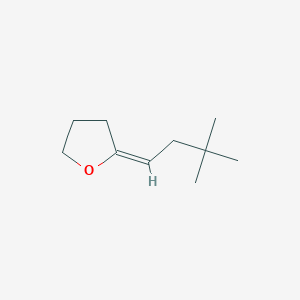
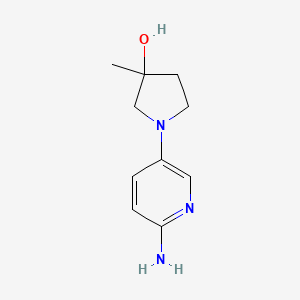
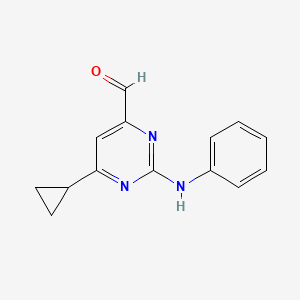


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)
